Cas no 1098355-04-4 (7-bromo-2,3,4,5-tetrahydro-1-benzothiepin-5-amine)

7-Bromo-2,3,4,5-tetrahydro-1-benzothiepin-5-amine is a brominated tetrahydrobenzothiepin derivative featuring an amine functional group at the 5-position. This compound serves as a valuable intermediate in organic synthesis and pharmaceutical research, particularly in the development of bioactive molecules targeting central nervous system disorders. The bromine substituent enhances reactivity for further functionalization, while the fused thiepin ring system contributes to structural diversity. Its well-defined stereochemistry and stability under standard conditions make it suitable for controlled synthetic applications. The amine group offers versatility for derivatization, enabling the preparation of analogs for structure-activity relationship studies. This scaffold has shown potential in modulating neurotransmitter systems, though specific applications require further pharmacological characterization.
7-bromo-2,3,4,5-tetrahydro-1-benzothiepin-5-amine structure
1098355-04-4 structure
商品名:7-bromo-2,3,4,5-tetrahydro-1-benzothiepin-5-amine
CAS番号:1098355-04-4
MF:C10H12BrNS
メガワット:258.177980422974
MDL:MFCD11642576
CID:5237228
PubChem ID:43345407

7-bromo-2,3,4,5-tetrahydro-1-benzothiepin-5-amine 化学的及び物理的性質

名前と識別子

    • 7-bromo-2,3,4,5-tetrahydro-1-benzothiepin-5-amine
    • 7-Bromo-2,3,4,5-tetrahydrobenzo[b]thiepin-5-amine
    • 1-Benzothiepin-5-amine, 7-bromo-2,3,4,5-tetrahydro-
    • MDL: MFCD11642576
    • インチ: 1S/C10H12BrNS/c11-7-3-4-10-8(6-7)9(12)2-1-5-13-10/h3-4,6,9H,1-2,5,12H2
    • InChIKey: NNWBUTIRYORUSD-UHFFFAOYSA-N
    • ほほえんだ: BrC1C=CC2=C(C=1)C(CCCS2)N

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 13
  • 回転可能化学結合数: 0
  • 複雑さ: 176
  • 疎水性パラメータ計算基準値(XlogP): 2.5
  • トポロジー分子極性表面積: 51.3

7-bromo-2,3,4,5-tetrahydro-1-benzothiepin-5-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-315687-5.0g
7-bromo-2,3,4,5-tetrahydro-1-benzothiepin-5-amine
1098355-04-4 95.0%
5.0g
$3065.0 2025-03-19
Enamine
EN300-315687-0.1g
7-bromo-2,3,4,5-tetrahydro-1-benzothiepin-5-amine
1098355-04-4 95.0%
0.1g
$930.0 2025-03-19
Enamine
EN300-315687-0.05g
7-bromo-2,3,4,5-tetrahydro-1-benzothiepin-5-amine
1098355-04-4 95.0%
0.05g
$888.0 2025-03-19
Enamine
EN300-315687-10g
7-bromo-2,3,4,5-tetrahydro-1-benzothiepin-5-amine
1098355-04-4
10g
$4545.0 2023-09-05
Enamine
EN300-315687-1g
7-bromo-2,3,4,5-tetrahydro-1-benzothiepin-5-amine
1098355-04-4
1g
$1057.0 2023-09-05
Enamine
EN300-315687-0.5g
7-bromo-2,3,4,5-tetrahydro-1-benzothiepin-5-amine
1098355-04-4 95.0%
0.5g
$1014.0 2025-03-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1356209-1g
7-Bromo-2,3,4,5-tetrahydrobenzo[b]thiepin-5-amine
1098355-04-4 95%
1g
¥24728.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1356209-50mg
7-Bromo-2,3,4,5-tetrahydrobenzo[b]thiepin-5-amine
1098355-04-4 95%
50mg
¥22377.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1356209-250mg
7-Bromo-2,3,4,5-tetrahydrobenzo[b]thiepin-5-amine
1098355-04-4 95%
250mg
¥26244.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1356209-100mg
7-Bromo-2,3,4,5-tetrahydrobenzo[b]thiepin-5-amine
1098355-04-4 95%
100mg
¥25110.00 2024-08-09

7-bromo-2,3,4,5-tetrahydro-1-benzothiepin-5-amine 関連文献

7-bromo-2,3,4,5-tetrahydro-1-benzothiepin-5-amineに関する追加情報

Professional Introduction to Compound with CAS No. 1098355-04-4 and Product Name: 7-bromo-2,3,4,5-tetrahydro-1-benzothiepin-5-amine

The compound with the CAS number 1098355-04-4 and the product name 7-bromo-2,3,4,5-tetrahydro-1-benzothiepin-5-amine represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its complex aromatic and heterocyclic structure, has garnered considerable attention due to its potential applications in medicinal chemistry and drug development. The presence of a bromine substituent at the 7-position and the tetrahydro-1-benzothiepin core framework suggests unique electronic and steric properties that make it a valuable scaffold for designing novel bioactive compounds.

Recent research in the domain of heterocyclic chemistry has highlighted the importance of tetrahydro-1-benzothiepin derivatives in the development of pharmacological agents. These compounds exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and central nervous system (CNS) effects. The structural motif is particularly noteworthy for its ability to interact with biological targets such as enzymes and receptors, making it a promising candidate for further exploration.

The bromo substituent in 7-bromo-2,3,4,5-tetrahydro-1-benzothiepin-5-amine plays a crucial role in modulating the compound's reactivity and pharmacokinetic properties. Bromine atoms are well-known for their ability to participate in various chemical reactions, including cross-coupling reactions commonly employed in organic synthesis. This feature allows for further functionalization of the molecule, enabling chemists to tailor its biological profile to specific therapeutic needs.

In the context of contemporary drug discovery, 7-bromo-2,3,4,5-tetrahydro-1-benzothiepin-5-amine has been investigated for its potential as an intermediate in the synthesis of more complex pharmacophores. Studies have demonstrated its utility in generating derivatives with enhanced binding affinity and selectivity towards certain biological targets. For instance, modifications at the 2-position or 5-position have been explored to optimize interactions with proteins involved in metabolic pathways or neurotransmitter systems.

The benzothiepin core is particularly interesting due to its structural similarity to other bioactive scaffolds such as benzothiazepines and benzodiazepines. These related compounds are widely used in clinical settings for their therapeutic effects on neurological disorders. By leveraging the structural features of 7-bromo-2,3,4,5-tetrahydro-1-benzothiepin-5-amine, researchers aim to develop new agents with improved efficacy and reduced side effects.

Advances in computational chemistry have also contributed to a deeper understanding of the pharmacological properties of this compound. Molecular modeling studies have been instrumental in predicting binding modes and interaction energies between 7-bromo-2,3,4,5-tetrahydro-1-benzothiepin-5-amine and potential target proteins. These insights have guided experimental efforts toward rational drug design and optimization.

The synthesis of 7-bromo-2,3,4,5-tetrahydro-1-benzothiepin-5-amine involves multi-step organic transformations that highlight the ingenuity of modern synthetic methodologies. Key steps include cyclization reactions to form the benzothiepin ring system followed by bromination at the designated position. The use of palladium-catalyzed cross-coupling reactions has been particularly effective in introducing additional functional groups while maintaining regioselectivity.

From a medicinal chemistry perspective, the amine group at the 5-position provides a handle for further derivatization through reductive amination or other amine coupling strategies. This flexibility allows for the creation of diverse analogs with tailored pharmacological profiles. Such modifications are essential for optimizing drug-like properties such as solubility, permeability across biological membranes (P-glycoprotein), and metabolic stability.

Preclinical studies have begun to elucidate the biological activity of 7-bromo-2,3,4,5-tetrahydro-1-benzothiepin-5-amine across various disease models. Initial findings suggest promising effects on inflammatory pathways and potential applications in treating neurodegenerative conditions. The compound's ability to modulate neurotransmitter release or receptor activity makes it an attractive candidate for further clinical investigation.

The integration of high-throughput screening (HTS) technologies has accelerated the discovery process by enabling rapid evaluation of large libraries of compounds. 7-bromo-2,3,4,5-tetrahydro-1-benzothiepin-5-amine has been incorporated into such screens to identify novel leads with therapeutic potential. The results from these assays have provided valuable insights into its interaction with biological targets and guided subsequent optimization efforts.

In conclusion,7-bromo -2 ,3 ,4 ,5 -tetrahydro -1 -benzothiepin - 5 -amine (CAS No. 1098355 -04 -4) stands as a testament to the progress being made in pharmaceutical chemistry. Its unique structural features and demonstrated biological activity position it as a key intermediate in drug development efforts aimed at addressing unmet medical needs. As research continues to uncover new applications for this compound, it is likely that it will play an increasingly important role in shaping future therapeutic strategies.

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